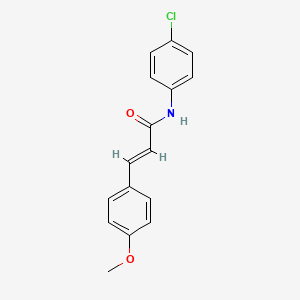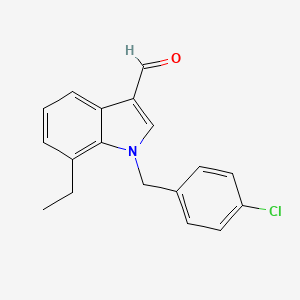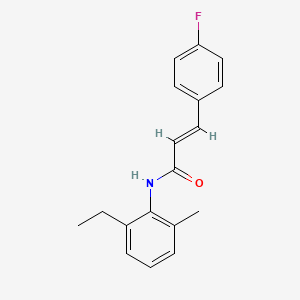![molecular formula C16H11ClO3 B5781397 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5781397.png)
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as CPCCOEt, is a compound that belongs to the class of benzo[c]chromen-6-one derivatives. CPCCOEt is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in the regulation of synaptic transmission and plasticity.
Wirkmechanismus
MGluR1 is a G protein-coupled receptor that is activated by glutamate binding and triggers downstream signaling pathways that regulate synaptic plasticity, neuronal excitability, and gene expression. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor and preventing glutamate from binding. This results in the inhibition of downstream signaling pathways and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to reduce seizure activity and protect against neuronal damage in animal models of epilepsy. This compound has also been shown to attenuate anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. Furthermore, this compound has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for mGluR1, which allows for the specific modulation of glutamate signaling without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine the optimal dosage and administration route. Additionally, the therapeutic potential of this compound in various neurological and psychiatric disorders warrants further investigation, including the evaluation of its efficacy and safety in clinical trials.
Synthesemethoden
The synthesis of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with 2-chloroallyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl alcohol to yield this compound. The purity and yield of the compound can be improved by recrystallization from ethanol or ethyl acetate.
Wissenschaftliche Forschungsanwendungen
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, anxiety, and depression. The selective inhibition of mGluR1 by this compound has been shown to modulate the release of glutamate, a major neurotransmitter in the brain, and attenuate excitotoxicity, which is a pathological process that leads to neuronal damage and death.
Eigenschaften
IUPAC Name |
3-(2-chloroprop-2-enoxy)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCDXBKMSNRHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B5781317.png)


![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)
![N'-[3-(4-isopropylphenyl)acryloyl]benzohydrazide](/img/structure/B5781338.png)
![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)

